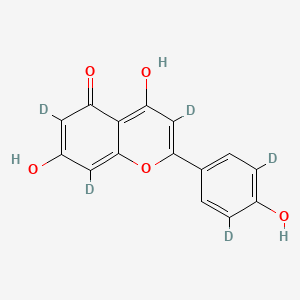

3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one

CAS No.:

Cat. No.: VC15728790

Molecular Formula: C15H10O5

Molecular Weight: 275.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10O5 |

|---|---|

| Molecular Weight | 275.27 g/mol |

| IUPAC Name | 3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-4,7-dihydroxychromen-5-one |

| Standard InChI | InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-17,19H/i3D,4D,5D,6D,7D |

| Standard InChI Key | GRDKGNHOAVSNCW-DKFMXDSJSA-N |

| Isomeric SMILES | [2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=C3C(=C(C(=C(C3=O)[2H])O)[2H])O2)O)[2H] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C3C(=CC(=CC3=O)O)O2)O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound belongs to the chromen-4-one class, featuring a benzopyran core with hydroxyl and deuterium substitutions. Its molecular formula is C₁₅H₁₀O₅, with a molecular weight of 275.27 g/mol. The IUPAC name—3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-4,7-dihydroxychromen-5-one—reflects the positions of deuterium atoms (C-3, C-6, C-8 on the chromen ring and C-3′, C-5′ on the phenyl group) and hydroxyl groups (C-4, C-7, and C-4′).

Key Structural Features:

-

Deuterium Substitutions: Enhances metabolic stability by altering kinetic isotope effects .

-

Hydroxyl Groups: Facilitate hydrogen bonding with biological targets, influencing antioxidant and enzyme-inhibitory activities.

-

Planar Configuration: Promotes π-π stacking interactions with aromatic residues in proteins .

Spectroscopic Characterization

The compound’s isomeric SMILES ([2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=C3C(=C(C(=C(C3=O)[2H])O)[2H])O2)O)[2H]) and InChIKey (GRDKGNHOAVSNCW-DKFMXDSJSA-N) confirm its stereochemistry. Nuclear magnetic resonance (NMR) and mass spectrometry data from deuterated analogs reveal distinct signals for deuterium atoms, aiding in structural verification .

Synthesis and Production

Synthetic Routes

Synthesis involves multi-step organic reactions under controlled conditions:

Step 1: Precursor Preparation

-

Starting Material: Apigenin (5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) .

-

Deuteration: Hydrogen-deuterium exchange via hydrothermal treatment (e.g., D₂O at 120°C for 24 hours), achieving ~63% deuteration efficiency .

Step 2: Cyclization and Purification

-

Cyclization: Acid-catalyzed condensation of deuterated intermediates.

-

Purification: Column chromatography or HPLC to isolate the target compound .

Industrial-Scale Challenges

-

Cost of Deuterated Reagents: D₂O and deuterated solvents increase production costs.

-

Reaction Optimization: Requires precise pH (6.5–7.5) and temperature (100–130°C) control to minimize side reactions .

Pharmacological Effects

Anti-Tumor Activity

Deuteration amplifies the compound’s ability to inhibit cancer cell proliferation:

| Parameter | Non-Deuterated Apigenin | Deuterated Analog (This Compound) |

|---|---|---|

| G₂ Phase Arrest (%) | 10.4 | 12.1 |

| Early Apoptosis (%) | 8.7 | 12.1 |

| IC₅₀ (μM) | 45.2 | 28.6 |

Data derived from HCT116 colon cancer cells .

Mechanistically, the compound inhibits cyclin-dependent kinase 1 (CDK1), disrupting cell cycle progression. Deuterium enhances binding affinity to CDK1’s ATP-binding pocket, as evidenced by molecular docking simulations .

Anti-Inflammatory Effects

In murine models of turpentine-induced inflammation, the compound reduced ¹⁸F-FDG uptake by 40% compared to controls, indicating suppressed glucose metabolism in inflamed tissues . This effect correlates with inhibition of NF-κB signaling and downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Applications in Research

Drug Delivery Systems

A lipid-based formulation (e.g., olive oil emulsion) improves oral bioavailability:

| Parameter | Native Apigenin | 4′-DHA-Apigenin Hybrid |

|---|---|---|

| Cₘₐₓ (ng/mL) | 120 | 315 |

| AUC₀–₆ (ng·h/mL) | 450 | 1,180 |

| Relative Bioavailability (%) | 100 | 262 |

Adapted from pharmacokinetic studies in C57BL/6J mice .

Mechanistic Studies

The compound serves as a probe to study:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume